Muscarinic Receptor Affinity: SM-21 Maleate vs. Atropine
SM-21 maleate binds to central muscarinic receptors with a Ki of 174 nM (0.174 μM) in rat tissue . In contrast, the classical muscarinic antagonist atropine exhibits sub‑nanomolar affinity, with reported Ki values of 0.8 nM (M2), 1.0 nM (M3), and 0.9 nM (M4) in similar preparations . This 174‑ to 217‑fold lower affinity for SM-21 is consistent with its mechanism as a presynaptic modulator rather than a direct postsynaptic blocker. The moderate affinity permits modulation of ACh release without complete receptor blockade, a key differentiator for studies requiring intact cholinergic tone.
| Evidence Dimension | Binding Affinity (Ki) at Muscarinic Acetylcholine Receptors |
|---|---|
| Target Compound Data | Ki = 174 nM (rat central muscarinic receptors) |
| Comparator Or Baseline | Atropine: M2 Ki = 0.8 nM, M3 Ki = 1.0 nM, M4 Ki = 0.9 nM (rat/mouse) |
| Quantified Difference | 174‑ to 217‑fold lower affinity for SM‑21 |
| Conditions | Radioligand binding assays using rat brain homogenates or recombinant receptors |
Why This Matters
This difference enables SM‑21 to enhance cholinergic signaling presynaptically without causing the profound postsynaptic blockade associated with atropine, making it suitable for studies on cholinergic amplification.
